molecular formula C13H16O5 B1422262 Propyl 4-(2-methoxy-2-oxoethoxy)benzoate CAS No. 1212060-80-4

Propyl 4-(2-methoxy-2-oxoethoxy)benzoate

Cat. No. B1422262
CAS RN: 1212060-80-4
M. Wt: 252.26 g/mol
InChI Key: QUFOCJNCFOARCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of Propyl 4-(2-methoxy-2-oxoethoxy)benzoate are not specified in the available resources .

Scientific Research Applications

Biochemistry

Finally, Propyl 4-(2-methoxy-2-oxoethoxy)benzoate could be used in bioconjugation techniques. It can be attached to biomolecules to study biological processes or to create targeted drug delivery systems.

These applications are based on the chemical properties and potential uses of Propyl 4-(2-methoxy-2-oxoethoxy)benzoate . For specific research and development projects, scientists would conduct detailed studies to explore these applications further .

Safety and Hazards

Safety precautions for handling Propyl 4-(2-methoxy-2-oxoethoxy)benzoate include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s recommended to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

propyl 4-(2-methoxy-2-oxoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-8-17-13(15)10-4-6-11(7-5-10)18-9-12(14)16-2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFOCJNCFOARCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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